molecular formula C6H12O6 B583689 D-[4-<sup>13</sup>C]Galactose CAS No. 478518-58-0

D-[4-13C]Galactose

Katalognummer: B583689
CAS-Nummer: 478518-58-0
Molekulargewicht: 181.148
InChI-Schlüssel: WQZGKKKJIJFFOK-GAFGDFDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-[4-13C]Galactose is a stable isotope-labeled form of D-galactose, a naturally occurring monosaccharide. The incorporation of the carbon-13 isotope at the fourth carbon position makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments. D-galactose itself is a C-4 epimer of glucose and is found in milk, sugar beets, and other natural sources .

Wissenschaftliche Forschungsanwendungen

D-[4-13C]Galactose has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

D-[4-13C]Galactose, a natural aldohexose and C-4 epimer of glucose , primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .

Mode of Action

D-[4-13C]Galactose interacts with its targets through its distinctive properties and interactions with specific cell receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Biochemical Pathways

D-[4-13C]Galactose is involved in several biochemical pathways. In microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass, it is used as a raw material for biomass fuel production or low-calorie sweetener production . It is also involved in the Leloir pathway, which begins with an ATP-dependent phosphorylation of the pyranoside hemiacetal form that yields D-galactose-1-phosphate and eventually results in D-glucose-1-phosphate .

Pharmacokinetics

The pharmacokinetics of D-[4-13C]Galactose are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predominantly used as a pathway to generate glucose fuel for the human body . The carrier was able to specifically deliver the drug to the liver without significant drug release in the circulation and, consequently, no accumulation in erythrocytes .

Result of Action

The molecular and cellular effects of D-[4-13C]Galactose’s action are diverse. It has been used in trials studying the treatment and diagnosis of various diseases . It has also been proposed for use in accelerating senescence in mice, rats, and Drosophila . Furthermore, it has been associated with ovarian cancer .

Action Environment

The action, efficacy, and stability of D-[4-13C]Galactose are influenced by various environmental factors. For instance, the galactose yield is influenced by the reaction temperature, amount of catalyst used, and reaction time . Moreover, it has been found that D-[4-13C]Galactose can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-[4-13C]Galactose typically involves the isotopic labeling of D-galactose. One common method is the chemical synthesis starting from a suitable precursor that contains the carbon-13 isotope. The precursor undergoes a series of chemical reactions, including protection, oxidation, and reduction steps, to introduce the isotope at the desired position .

Industrial Production Methods: Industrial production of D-[4-13C]Galactose may involve microbial fermentation processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The microorganisms metabolize the substrates, incorporating the isotope into the galactose produced. This method is advantageous for producing large quantities of the labeled compound .

Analyse Chemischer Reaktionen

Types of Reactions: D-[4-13C]Galactose undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various galactose derivatives such as galactonic acid, galactaric acid, galacturonic acid, and galactitol .

Vergleich Mit ähnlichen Verbindungen

    D-Glucose: A C-4 epimer of D-galactose, differing only in the configuration of the hydroxyl group at the fourth carbon.

    D-Mannose: Another epimer of glucose, differing at the second carbon.

    D-Tagatose: A ketohexose similar to D-galactose but with a ketone group at the second carbon.

Uniqueness of D-[4-13C]Galactose: D-[4-13C]Galactose is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it a powerful tool for understanding the detailed mechanisms of galactose metabolism and its role in various biological processes .

Biologische Aktivität

D-[4-13C]Galactose is a stable isotope-labeled form of galactose, a simple sugar that plays a crucial role in various biological processes. This article delves into its biological activity, focusing on its metabolism, potential therapeutic applications, and implications in clinical settings.

Metabolism of D-[4-13C]Galactose

D-galactose is primarily metabolized in the liver, where it is converted into glucose through a series of enzymatic reactions. The metabolic pathway involves the conversion of galactose to glucose-1-phosphate via galactokinase and the subsequent transformation to glucose-6-phosphate. The incorporation of the stable isotope carbon-13 allows for precise tracking of galactose metabolism in vivo.

Key Findings on Metabolism

  • Plasma Enrichment : Studies have shown that after ingestion of D-[4-13C]galactose, there is a significant increase in plasma levels of both [^13C_6]glucose and [^13C_3]glucose, indicating efficient conversion processes in humans .
  • Endogenous Formation : Research indicates that endogenous galactose formation decreases with age, with rates ranging from 4.6 to 2.0 micromol/kg body weight per hour in individuals with specific genetic conditions .

Chemical Chaperone Properties

D-galactose has been investigated for its potential as a chemical chaperone, particularly in lysosomal storage disorders such as GM1-gangliosidosis. In vitro studies demonstrated that the addition of galactose significantly increased the activity of lysosomal hydrolases, particularly beta-galactosidase, which is crucial for breaking down complex carbohydrates .

Table 1: Effects of Galactose on Beta-Galactosidase Activity

Sample TypeBaseline Activity (%)Post-Galactose Activity (%)Increase (%)
Control Fibroblasts10012020
Patient Fibroblasts6.91274

This suggests that D-galactose may enhance residual enzyme activity in patients with specific mutations, providing a basis for therapeutic applications.

Drug Delivery Applications

D-galactose's unique properties have also made it an attractive candidate for drug delivery systems. Its ability to selectively target liver cells has been utilized in developing conjugates for therapeutic agents. For instance, galactose-conjugated prodrugs have shown enhanced accumulation in liver cells and improved release profiles for active compounds like hydrogen sulfide (H₂S), which plays roles in anti-inflammatory and cytoprotective processes .

Case Study: Galactose Supplementation

A clinical study involving children with metabolic disorders showed that temporary low-dose galactose supplementation was well tolerated and led to significant changes in glycosylation patterns of serum glycoproteins. This alteration in glycosylation can have implications for immune response and overall metabolic health .

Measurement Techniques

The detection and quantification of D-[4-13C]galactose in plasma have been achieved using advanced methodologies such as gas chromatography-mass spectrometry (GC-MS). These techniques allow for precise measurement of galactose concentrations and enrichments, which are critical for understanding its metabolic dynamics .

Eigenschaften

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GAFGDFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.